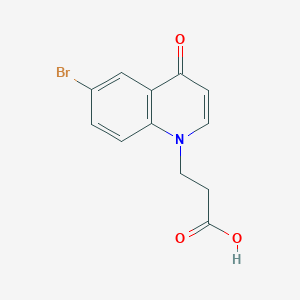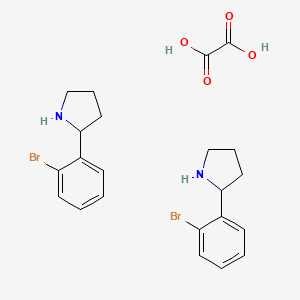
2-(2-Bromophenyl)pyrrolidine hemioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)pyrrolidine hemioxalate is a synthetic organic compound characterized by a brominated phenyl substituent and a stable pyrrolidine ring. This compound is notable for its unique chemical reactivity and stability, making it a valuable building block in organic chemistry and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)pyrrolidine typically involves organic reactions such as substitution and cyclization. One common method includes the reaction of 2-bromobenzaldehyde with pyrrolidine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of 2-(2-Bromophenyl)pyrrolidine hemioxalate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromophenyl)pyrrolidine hemioxalate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenyl)pyrrolidine hemioxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenyl)pyrrolidine hemioxalate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of Amyloid Binding Alcohol Dehydrogenase (ABAD), modulating the enzyme’s activity non-competitively. This interaction is crucial in the treatment of diseases like Alzheimer’s and cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chlorophenyl)pyrrolidine
- 2-(2-Fluorophenyl)pyrrolidine
- 2-(2-Iodophenyl)pyrrolidine
Uniqueness
2-(2-Bromophenyl)pyrrolidine hemioxalate is unique due to its brominated phenyl substituent, which enhances its reactivity and stability compared to its chlorinated, fluorinated, and iodinated counterparts. This unique structure makes it particularly effective in specific biochemical applications .
Eigenschaften
Molekularformel |
C22H26Br2N2O4 |
|---|---|
Molekulargewicht |
542.3 g/mol |
IUPAC-Name |
2-(2-bromophenyl)pyrrolidine;oxalic acid |
InChI |
InChI=1S/2C10H12BrN.C2H2O4/c2*11-9-5-2-1-4-8(9)10-6-3-7-12-10;3-1(4)2(5)6/h2*1-2,4-5,10,12H,3,6-7H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
BLPDCKNKVGNJKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C2=CC=CC=C2Br.C1CC(NC1)C2=CC=CC=C2Br.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


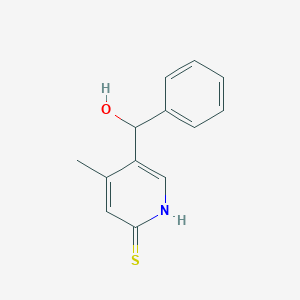
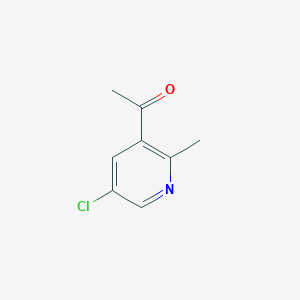

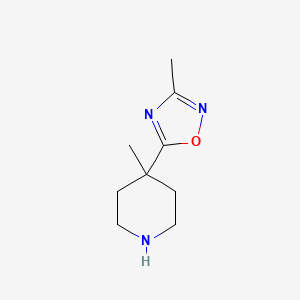


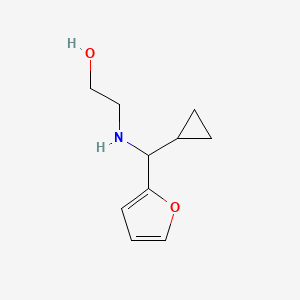
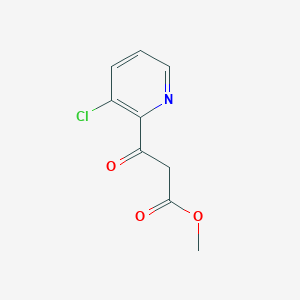
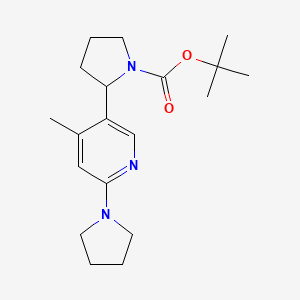
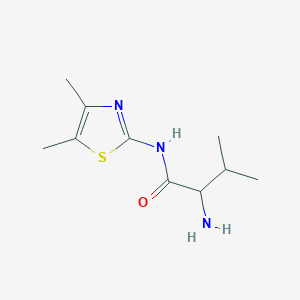
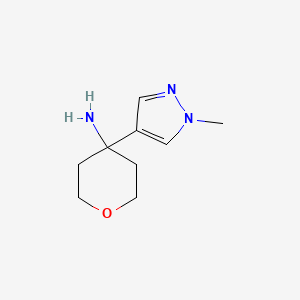

![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11812020.png)
